Isophorone diisocyanate

Beschreibung

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

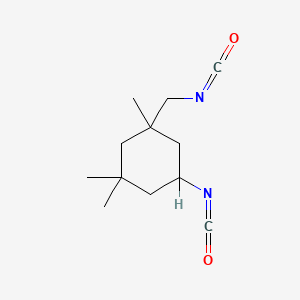

IPDI has the molecular formula C₁₂H₁₈N₂O₂ and a molar mass of 222.29 g/mol . Its structure consists of a cyclohexane ring substituted with two isocyanate (–N=C=O) groups and three methyl (–CH₃) groups. The molecule exists as two stereoisomers: cis (25%) and trans (75%), which differ in the spatial arrangement of the isocyanate groups relative to the cyclohexane ring. The primary isocyanate group exhibits higher reactivity than the secondary group, enabling selective reactions in polymer synthesis.

Physical and Thermodynamic Properties

IPDI is a colorless to pale yellow liquid with a pungent odor. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point (1.33 kPa) | 158°C | |

| Density (20°C) | 1.058–1.061 g/cm³ | |

| Viscosity (20°C) | 13–15 mPa·s | |

| Refractive Index (25°C) | 1.483–1.485 | |

| Vapor Pressure (20°C) | 0.04 Pa |

The low crystallization temperature (<−60°C) and thermal stability up to 310°C make IPDI suitable for high-temperature applications.

Spectroscopic and Reactivity Profiles

- Infrared (IR) Spectroscopy : Strong absorption bands at 2270 cm⁻¹ (N=C=O asymmetric stretch) and 1410 cm⁻¹ (C–N stretch) confirm the presence of isocyanate groups.

- Reactivity : IPDI undergoes polyaddition reactions with polyols, forming urethane linkages. Its aliphatic nature prevents yellowing under UV exposure, unlike aromatic diisocyanates.

Historical Development and Industrial Significance

Historical Milestones

- 1962 : Evonik Industries (then Hibernia AG) pioneered IPDI production as part of its isophorone chemistry platform, initially developed to valorize acetone byproducts.

- 1970s–1980s : Commercial adoption in automotive coatings and aerospace paints due to IPDI’s UV stability.

- 2000s : Expansion into non-phosgene synthesis routes, such as urea-alcohol carbamate decomposition, to reduce environmental hazards.

Industrial Applications

IPDI’s versatility drives its use across sectors:

Coatings and Paints

- Automotive Clearcoats : IPDI-based polyurethanes provide scratch resistance and gloss retention.

- Marine Coatings : Protects ships from saltwater corrosion.

Advanced Materials

- Composite Resins : Reinforces wind turbine blades and aircraft components.

- Lithium-Ion Batteries : IPDI additives enhance electrolyte stability, improving cycle life by 83%.

Market Trends

The global isocyanate market, valued at $30.07 billion in 2022 , is projected to reach $42.83 billion by 2030 , driven by IPDI’s demand in sustainable coatings and electric vehicle components.

Eigenschaften

IUPAC Name |

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMLQBUJDJZYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2, Array | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53895-31-1, 53895-32-2, 53880-05-0 | |

| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53895-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophorone diisocyanate trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53895-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53880-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023826 | |

| Record name | Isophorone diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isophorone diisocyanate appears as a clear to light-yellow liquid. Slightly denser than water and insoluble in water. Toxic by inhalation and skin absorption. Very irritating to skin. Used to make polyurethane coatings., Liquid, Colorless to slightly yellow liquid with a pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent odor. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

316 °F at 10 mmHg (NTP, 1992), BP: 158 °C at 10 torr, at 1.33kPa: 158 °C | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), 155 °C, Closed cup, 155 °C c.c., 311 °F | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Completely miscible with esters, ketones, ethers, and aromatic and aliphatic hydrocarbons., Solubility in water, g/100ml: 15 (reaction), Decomposes | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.056 to 1.062 at 68 °F (USCG, 1999), 1.056, Relative density (water = 1): 1.06, 1.06 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0003 mmHg at 68 °F ; 0.0007 mmHg at 122 °F (NTP, 1992), 0.0003 [mmHg], 0.0003 torr at 20 °C, Vapor pressure, Pa at 20 °C: 0.04, 0.0003 mmHg | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

4098-71-9 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophorone diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43B0856528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methylene(3,5,5-trimethyl-3,1-cyclohexylene) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ8EF990.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-76 °F (NTP, 1992), Approximately -60 °C, -60 °C, -76 °F | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vorbereitungsmethoden

Traditional Phosgene-Based Synthesis

The conventional route to IPDI involves reacting isophorone diamine (IPDA) with phosgene (). This method, pioneered by Schmitt et al., proceeds via a two-step mechanism:

-

Carbamoyl Chloride Formation : IPDA reacts with phosgene at 100°C to form bis-carbamoyl chloride intermediates.

-

Thermal Decomposition : Heating the intermediates to 150–200°C under reduced pressure eliminates hydrogen chloride (), yielding IPDI.

While this method achieves IPDI purities exceeding 95%, it faces significant drawbacks:

-

Toxicity : Phosgene is highly toxic, requiring stringent safety protocols.

-

Corrosion : By-product HCl necessitates corrosion-resistant reactors.

-

Environmental Impact : Incomplete phosgene conversion generates hazardous waste streams.

Non-Phosgenation Routes

Thermolysis of Carbamic Acid Esters

To circumvent phosgene usage, liquid-phase thermolysis of carbamic acid esters (urethanes) has emerged as a viable alternative. The general reaction is:

Key Advancements :

-

Catalysts : SnO and CuO catalysts enable high selectivity (65–70% IPDI yield) at 235–280°C under vacuum (15–50 mm Hg).

-

Solvent-Free Operation : Eliminating solvents reduces separation costs and improves energy efficiency.

-

Ester Selection : Methyl and butyl esters optimize reaction kinetics, with methyl esters favoring faster methanol elimination.

Table 1: Catalytic Performance in IPDI Synthesis via Thermolysis

| Catalyst | Temperature (°C) | Pressure (mm Hg) | IPDI Yield (%) | Conversion (%) |

|---|---|---|---|---|

| SnO | 235–245 | 35–40 | 65 | 95 |

| CuO | 280 | 15 | 40.4 | 88.2 |

| None | 350 | 10 | <10 | 30 |

Formamide-Based Carbonate Thermolysis

A novel non-phosgenation method involves reacting IPDA-derived formamides with diorganocarbonates (e.g., diphenylcarbonate). The process proceeds as:

-

Formamide Synthesis : IPDA reacts with formic acid to yield bis-formamide intermediates.

-

Carbonate Thermolysis : Heating with diphenylcarbonate at 150–240°C under vacuum produces IPDI, phenol, and formate esters.

Advantages :

-

Phosgene-Free : Eliminates toxic phosgene and HCl by-products.

-

Recyclable By-Products : Phenol and formate esters can be purified and reused.

Challenges :

-

High Energy Demand : Thermolysis requires sustained temperatures >200°C.

-

Catalyst Sensitivity : Trace impurities degrade catalyst performance, necessitating high-purity feedstocks.

Blocked Isocyanate Derivatives

NaHSO3_33-Mediated Blocking for Aqueous Systems

Blocking IPDI with sodium bisulfite () enhances water solubility and reduces toxicity. The reaction mechanism involves nucleophilic addition of to the isocyanate group:

Optimized Conditions :

-

Catalyst : Tetrabutylammonium bromide (TBAB, 1 wt.%) in isopropyl alcohol/water (1:1).

Applications :

Table 2: Properties of NaHSO-Blocked IPDI

| Parameter | Value |

|---|---|

| Blocking Degree | ≥98% |

| Deblocking Temperature | 120–150°C |

| Solubility in Water | >50 g/L |

| Storage Stability | >6 months at 25°C |

Data from BioResources (2020).

Comparative Analysis of IPDI Synthesis Routes

Yield and Efficiency

Analyse Chemischer Reaktionen

Types of Reactions: Isophorone diisocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Hydrolysis: Reacts with water to form polyurea, isophorone diamine, and carbon dioxide.

Common Reagents and Conditions:

Alcohols: Primary and secondary alcohols are commonly used in the formation of urethanes.

Catalysts: Dibutyltin dilaurate is often used as a catalyst in these reactions.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Polyurea: Formed from the reaction with water.

Wissenschaftliche Forschungsanwendungen

Coatings

IPDI is extensively used in the formulation of high-performance coatings. Its ability to provide excellent adhesion, flexibility, and resistance to weathering makes it ideal for:

- Protective Coatings : Used in automotive and industrial applications to enhance durability.

- Enamel Coatings : Provides resistance to abrasion and UV degradation.

- Aerospace Coatings : Ensures longevity and performance under extreme conditions .

Adhesives

The unique reactivity of IPDI allows it to be employed in the production of adhesives that require strong bonding capabilities. Notable uses include:

- Mono-component Adhesives : Engineered microencapsulated formulations using IPDI serve as crosslinkers in high-demand applications, eliminating the need for solvents .

- Structural Adhesives : Utilized in construction and automotive industries for bonding dissimilar materials .

Elastomers

IPDI is a critical component in the synthesis of elastomers, which are used in various applications due to their flexibility and resilience:

- Polyurethane Elastomers : These materials are employed in automotive parts, footwear, and industrial applications where durability is essential.

- Sealants : IPDI-based sealants provide excellent moisture resistance and adhesion properties .

Case Study 1: Automotive Coatings

A study demonstrated the effectiveness of IPDI-based coatings in enhancing the lifespan of automotive finishes. The coatings exhibited superior resistance to environmental factors compared to traditional formulations, leading to reduced maintenance costs and improved aesthetic longevity.

Case Study 2: Adhesive Performance

Research on mono-component adhesives incorporating microencapsulated IPDI revealed significant improvements in bonding strength and curing times. These adhesives were tested under various stress conditions, showcasing their reliability for structural applications .

Environmental and Health Considerations

While IPDI offers numerous advantages, its use also raises health concerns related to exposure. Studies indicate that occupational exposure can lead to respiratory issues such as asthma; thus, proper handling procedures are essential . Regulatory guidelines recommend monitoring air quality in workplaces where IPDI is utilized to mitigate health risks.

Wirkmechanismus

Isophorone diisocyanate is compared with other diisocyanates such as hexamethylene diisocyanate and methylenediphenyl diisocyanate:

Hexamethylene Diisocyanate: An aliphatic diisocyanate used in the production of polyurethane coatings and elastomers.

Methylenediphenyl Diisocyanate: An aromatic diisocyanate used in the production of rigid polyurethane foams.

Uniqueness: this compound stands out due to its cycloaliphatic structure, which imparts unique properties such as high selectivity in reactions and compatibility with various resins and solvents .

Vergleich Mit ähnlichen Verbindungen

Toluene Diisocyanate (TDI)

- Structure : Aromatic, with two isocyanate groups attached to a toluene ring.

- Properties :

- Performance :

Methylene Diphenyl Diisocyanate (MDI)

- Structure : Aromatic, with two phenyl groups connected by a methylene bridge.

- Properties :

- Performance :

Hexamethylene Diisocyanate (HDI)

- Structure : Aliphatic, linear chain with six methylene groups.

- Properties :

- Performance :

Dicyclohexylmethane Diisocyanate (H12MDI)

- Structure : Cycloaliphatic, similar to IPDI but with a dicyclohexylmethane backbone.

- Properties :

- Performance :

Comparative Data Tables

Table 1. Key Properties of Diisocyanates

*Values vary based on polyol selection and application.

Biologische Aktivität

Isophorone diisocyanate (IPDI) is a chemical compound widely used in the production of polyurethanes and coatings. As a diisocyanate, it exhibits significant biological activity, particularly concerning its toxicity and potential health effects upon exposure. This article explores the biological activity of IPDI, including its mechanisms of action, health effects, and relevant research findings.

This compound is characterized by its two isocyanate groups, which can react with various nucleophiles, including proteins and amino acids. This reactivity is central to its biological effects:

- Protein Binding : IPDI can form adducts with proteins through the reaction of isocyanate groups with amino acids such as lysine, leading to sensitization and allergic reactions in exposed individuals .

- Glutathione Conjugation : The formation of glutathione conjugates may promote immune responses, suggesting that these conjugates could serve as biomarkers for exposure and effect .

Acute Effects

Acute exposure to IPDI can lead to various respiratory and dermatological issues:

- Respiratory Sensitization : IPDI is recognized as a potent respiratory sensitizer, capable of inducing asthma-like symptoms in sensitive individuals. Case reports indicate that inhalation exposure can result in bronchial spasms and pulmonary edema .

- Dermal Irritation : Contact with skin can cause irritation and allergic dermatitis, highlighting the compound's sensitizing potential .

Chronic Effects

Long-term exposure to IPDI has been associated with several chronic health conditions:

Occupational Exposure

A study highlighted the occupational risks associated with diisocyanate exposure, particularly in industries using IPDI. Biomonitoring data indicated that workers exposed to diisocyanates had elevated levels of specific protein adducts, suggesting significant exposure levels .

Experimental Studies

Research involving animal models has demonstrated that IPDI can induce respiratory tract toxicity at low exposure levels. Inhalation studies revealed dose-dependent effects on lung tissues, indicating the need for stringent occupational safety measures when handling this compound .

Comparative Toxicity Data

| Exposure Type | Concentration | Observed Effects |

|---|---|---|

| Inhalation (acute) | <0.005 mg/L | Respiratory irritation, asthma |

| Inhalation (chronic) | 0.002 - 0.026 mg/L | Pulmonary toxicity, histological changes |

| Dermal contact | Varies | Skin irritation, allergic dermatitis |

Q & A

Q. What safety protocols are essential when handling IPDI in laboratory settings?

IPDI poses acute risks, including skin/eye irritation and respiratory distress. Implement engineering controls (e.g., fume hoods, automated liquid transfer systems) to minimize inhalation and contact . Use nitrile gloves, chemical-resistant aprons, and sealed goggles. Emergency showers and eye-wash stations must be accessible . Decontaminate surfaces with dry absorbents before wet cleaning to avoid hydrolysis reactions .

Q. How should IPDI be stored to prevent degradation or hazardous reactions?

Store IPDI in airtight, corrosion-resistant containers (e.g., stainless steel) in cool (<25°C), well-ventilated areas. Avoid proximity to water, alcohols, amines, or strong bases (e.g., NaOH), as these trigger exothermic reactions producing CO₂ and toxic gases . Separate from copper or aluminum alloys to prevent catalytic decomposition .

Q. What analytical methods are recommended for quantifying IPDI concentrations in experimental samples?

Use Fourier-transform infrared spectroscopy (FTIR) to detect isocyanate (-NCO) groups or high-performance liquid chromatography (HPLC) with UV detection for precise quantification . For biological monitoring, analyze urinary isocyanate metabolites (e.g., IPDI-derived diamines) via liquid chromatography-tandem mass spectrometry (LC-MS/MS), adhering to a Biological Monitoring Guidance Value (BMGV) of 1 µmol/mol creatinine .

Advanced Research Questions

Q. How can researchers design studies to investigate IPDI’s chronic toxicity and carcinogenic potential?

Develop longitudinal in vivo models using rodents exposed to subacute IPDI doses (e.g., 0.02–0.07 mg/m³, aligning with workplace exposure limits) . Monitor pulmonary function (spirometry), histological lung changes, and biomarker profiles (e.g., serum IgE for allergic sensitization) . Address data gaps by comparing results with structurally similar diisocyanates (e.g., HDI, TDI) to infer mechanisms .

Q. What experimental strategies resolve contradictions in IPDI’s hydrolysis kinetics under varying environmental conditions?

Conduct controlled hydrolysis studies in aqueous media at different pH levels (e.g., 4–10) and temperatures. Use gas chromatography (GC) to track CO₂ emissions and NMR to identify degradation byproducts (e.g., urea derivatives) . Contrast findings with computational models (e.g., density functional theory) to elucidate reaction pathways and reconcile discrepancies in reported hydrolysis rates .

Q. How can IPDI’s environmental fate be assessed in soil and water systems?

Perform microcosm experiments to evaluate IPDI’s mobility and persistence. Measure adsorption coefficients (Kd) in soil matrices using batch equilibrium tests and quantify hydrolysis half-lives in freshwater/seawater via LC-MS/MS . Pair with ecotoxicological assays (e.g., Daphnia magna mortality tests) to correlate degradation products with toxicity .

Q. What methodologies optimize the synthesis of IPDI-derived polyurethanes with tailored properties?

Employ step-growth polymerization with diols (e.g., polyesters) under anhydrous conditions. Adjust the [NCO]/[OH] ratio (1.5–2.0) and catalyst (e.g., dibutyltin dilaurate) concentration to control crosslinking density. Characterize materials using dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) to correlate structure with thermal stability .

How can PICOT frameworks structure research questions on IPDI-induced occupational asthma?

Example PICOT:

- P opulation: Workers exposed to IPDI in polyurethane manufacturing.

- I ntervention: Biomarker-based surveillance (urinary diamines).

- C omparison: Traditional air monitoring (-NCO levels).

- O utcome: Reduction in asthma incidence.

- T ime: 2-year longitudinal study. This approach isolates variables and aligns with regulatory benchmarks (e.g., 8-hour TWA: 0.02 mg/m³) .

Methodological Guidance

Q. What strategies ensure reproducibility in IPDI-related experiments?

Document detailed reaction conditions (e.g., humidity, solvent purity) in supplemental materials, as IPDI’s reactivity is moisture-sensitive . For novel compounds, provide NMR, FTIR, and elemental analysis data. Use standardized protocols from HG/T 6063-2022 for testing purity and isocyanate content .

Q. How should researchers address conflicting data on IPDI’s allergenic thresholds?

Conduct meta-analyses of existing epidemiological studies, stratifying by exposure duration and confounding factors (e.g., smoking). Validate findings using in vitro models (e.g., dendritic cell activation assays) to establish dose-response relationships for skin sensitization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.